molecular formula C4H11NO6P2 B8761777 [(Cyclopropylamino)-phosphonomethyl]phosphonic acid CAS No. 124351-91-3

[(Cyclopropylamino)-phosphonomethyl]phosphonic acid

Cat. No. B8761777
M. Wt: 231.08 g/mol
InChI Key: UGPXWDIZFKGVEG-UHFFFAOYSA-N
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Patent
US04970335

Procedure details

1.28 g of tetraethyl (cyclopropylamino)methylenebis(phosphonate) was dissolved in 13 ml of 25% hydrogen bromide acetic acid solution and the mixture was stirred at 45° C. for 2 hours. The reaction solution was concentrated under reduced pressure, and 20 ml of purified water was added to the residue. Then, the mixture was again concentrated under reduced pressure. The oily product thus obtained was solidified by methanol and acetone and subjected to the filtration. The solid was washed with acetone to give 0.42 g of (cyclopropylamino)methylenebis(phosphonic acid) as a white solid.
Name
tetraethyl (cyclopropylamino)methylenebis(phosphonate)
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][CH:5]([P:14](=[O:21])([O:18]CC)[O:15]CC)[P:6](=[O:13])([O:10]CC)[O:7]CC)[CH2:3][CH2:2]1.CO.CC(C)=O>C(O)(=O)C.Br>[CH:1]1([NH:4][CH:5]([P:14](=[O:15])([OH:18])[OH:21])[P:6](=[O:7])([OH:13])[OH:10])[CH2:2][CH2:3]1 |f:3.4|

Inputs

Step One
Name
tetraethyl (cyclopropylamino)methylenebis(phosphonate)
Quantity
1.28 g
Type
reactant
Smiles
C1(CC1)NC(P(OCC)(OCC)=O)P(OCC)(OCC)=O
Name
Quantity
13 mL
Type
solvent
Smiles
C(C)(=O)O.Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 45° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure, and 20 ml of purified water
ADDITION
Type
ADDITION
Details
was added to the residue
CONCENTRATION
Type
CONCENTRATION
Details
Then, the mixture was again concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The oily product thus obtained
FILTRATION
Type
FILTRATION
Details
subjected to the filtration
WASH
Type
WASH
Details
The solid was washed with acetone

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)NC(P(O)(O)=O)P(O)(O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: CALCULATEDPERCENTYIELD 48.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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